molecular formula C20H27NO B1230078 Treptilamine CAS No. 58313-74-9

Treptilamine

Cat. No.: B1230078
CAS No.: 58313-74-9
M. Wt: 297.4 g/mol
InChI Key: XXFPAPPEFJYBHA-CZIZESTLSA-N
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Preparation Methods

The synthesis of treptilamine involves several steps, typically starting with the preparation of the core structure, followed by functionalization. The exact synthetic routes and industrial production methods are not widely documented, but it generally involves organic synthesis techniques such as alkylation and acylation .

Chemical Reactions Analysis

Treptilamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, alkylating agents, and acylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Treptilamine is similar to other indole alkaloids such as tryptamine, serotonin, and melatonin. it is unique in its specific pharmacological properties and applications. Similar compounds include:

This compound stands out due to its specific use as a spasmolytic and anticholinergic agent, making it valuable in medical applications.

Properties

CAS No.

58313-74-9

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

N,N-diethyl-2-[(E)-phenyl(3-tricyclo[2.2.1.02,6]heptanylidene)methoxy]ethanamine

InChI

InChI=1S/C20H27NO/c1-3-21(4-2)10-11-22-20(14-8-6-5-7-9-14)18-15-12-16-17(13-15)19(16)18/h5-9,15-17,19H,3-4,10-13H2,1-2H3/b20-18+

InChI Key

XXFPAPPEFJYBHA-CZIZESTLSA-N

Isomeric SMILES

CCN(CC)CCO/C(=C/1\C2CC3C1C3C2)/C4=CC=CC=C4

SMILES

CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4

Canonical SMILES

CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4

Synonyms

Ethanamine, N,N-diethyl-2-(phenyltricyclo(2.2.1.02,6)hept-3-ylidenemethoxy)-, hydrochloride
N,N-diethyl-N-(2-(alpha-tricyclo(2.2.1.0(2,6))hept-3-ylidene)benzyloxy)ethylamine.HCl
treptilamine

Origin of Product

United States

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